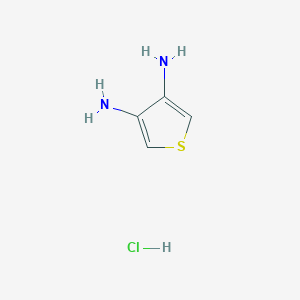

Thiophene-3,4-diamine hydrochloride

Description

Historical Context and Evolution of Thiophene (B33073) Chemistry

The story of thiophene chemistry begins in 1882 when Victor Meyer discovered the parent compound, thiophene, as an impurity in benzene (B151609) derived from coal tar. wikipedia.orgontosight.ainih.gov Meyer observed that crude benzene, when mixed with isatin (B1672199) and sulfuric acid, produced a blue dye known as indophenin, a reaction that was previously attributed to benzene itself. derpharmachemica.comchemeurope.com He successfully isolated the sulfur-containing heterocyclic compound responsible for this color reaction and named it thiophene. wikipedia.orgnih.gov This discovery marked the beginning of a rich field of heterocyclic chemistry.

Early research focused on understanding the structure and properties of thiophene, noting its striking resemblance to benzene in terms of physical properties and its aromatic character. derpharmachemica.combritannica.com The aromaticity of thiophene, arising from the delocalization of the sulfur atom's lone pair electrons into the ring's π-system, dictates its reactivity. cognizancejournal.com This period saw the development of fundamental synthesis methods that are still relevant today, including:

The Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. wikipedia.orgderpharmachemica.comchemeurope.com

The Gewald Reaction: A versatile multicomponent reaction that produces 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. derpharmachemica.comsapub.orgnih.gov This reaction became particularly important for accessing functionalized thiophenes used in dyes and pharmaceuticals. sapub.orgnih.gov

The Volhard–Erdmann Cyclization: A method involving the reaction of 1,4-diketones with sulfidizing agents to yield thiophenes. wikipedia.org

Over the decades, the field has evolved from isolating thiophene from natural sources to developing highly sophisticated and regioselective synthetic methodologies. mdpi.com Modern approaches often utilize metal-catalyzed cross-coupling reactions (like Suzuki and Stille couplings) and cyclization of functionalized alkynes to construct complex thiophene-containing molecules with precise control over their substitution patterns. mdpi.comnumberanalytics.comresearchgate.net This evolution has expanded the role of thiophenes from being mere chemical curiosities to indispensable components in materials science and medicinal chemistry. numberanalytics.comresearchgate.net

Table 1: Key Milestones in Thiophene Chemistry

| Year | Discovery or Development | Significance | Reference(s) |

|---|---|---|---|

| 1882 | Discovery of Thiophene by Victor Meyer | Identified as a new sulfur-containing aromatic heterocycle from coal tar. | wikipedia.orgontosight.ainih.gov |

| 1885 | Paal-Knorr Thiophene Synthesis | Established a foundational method for synthesizing thiophene rings from 1,4-dicarbonyl compounds. | wikipedia.orgderpharmachemica.com |

| 1966 | The Gewald Reaction | Provided a powerful and versatile multicomponent method for synthesizing 2-aminothiophenes. | nih.govderpharmachemica.comsapub.org |

| 1979 | Application of Suzuki Coupling | The development of palladium-catalyzed cross-coupling reactions enabled the efficient synthesis of complex biaryl systems containing thiophene. | nih.gov |

Structural Significance and Reactivity of Diaminothiophene Scaffolds

The diaminothiophene scaffold, and specifically the 3,4-disubstituted isomer, holds significant importance as a molecular building block or "synthon". nih.gov The term "scaffold" in chemistry refers to a core molecular structure upon which a variety of functional groups can be built to create a library of related compounds. mdpi.com The utility of the thiophene-3,4-diamine scaffold stems from a combination of the inherent properties of the thiophene ring and the specific placement of the two amino groups.

The thiophene ring is electron-rich, and the addition of two electron-donating amino groups further enhances this property, influencing its reactivity in subsequent chemical transformations. nih.gov The crucial feature of thiophene-3,4-diamine is the vicinal arrangement of the two amine functionalities (i.e., they are on adjacent carbon atoms). This 1,2-diamine motif is a powerful precursor for the construction of fused heterocyclic ring systems. The two adjacent primary amine groups can readily participate in condensation reactions with a variety of dicarbonyl or related compounds to form a new, fused ring.

This reactivity allows for the synthesis of important bicyclic heteroaromatic systems. For instance, reaction with α-diketones can yield thieno[3,4-b]pyrazines, while reaction with N-thionylaniline can produce the corresponding fused thiadiazole ring system. nih.gov These fused systems are of great interest as they form the core of many functional materials and biologically active molecules. The ability to build such complex, rigid, and planar aromatic systems from a relatively simple and accessible starting material like thiophene-3,4-diamine hydrochloride makes it a highly valuable intermediate in synthetic chemistry.

Table 2: Reactivity of the Thiophene-3,4-diamine Scaffold

| Reagent Type | Resulting Fused Ring System | Significance of Product | Reference(s) |

|---|---|---|---|

| α-Diketones (e.g., benzil) | Thieno[3,4-b]pyrazine (B1257052) | Building blocks for conductive polymers and electrochromic materials. | nih.gov |

| N-Thionylaniline | Thieno[3,4-c] wikipedia.orgderpharmachemica.comnumberanalytics.comthiadiazole | Used as electron-acceptor units in low band-gap polymers for organic electronics. | nih.gov |

| Orthoformates (e.g., trimethylorthoformate) | Thieno[3,4-d]imidazole | Forms part of the structure of certain bioactive molecules and functional materials. | nih.gov |

Overview of Research Trajectories Involving Thiophene-3,4-diamine Hydrochloride and its Derivatives

Research involving thiophene-3,4-diamine hydrochloride and its derivatives has predominantly advanced along two major trajectories: materials science and medicinal chemistry. This divergence is driven by the distinct properties that can be engineered into the final molecules synthesized from this versatile scaffold.

In Materials Science: The primary application in materials science is the synthesis of conductive and electroactive polymers. Thiophene-3,4-diamine serves as a key monomer for creating derivatives of polythiophene, a class of polymers known for their electronic conductivity. The most prominent example is the polymer family derived from 3,4-ethylenedioxythiophene (B145204) (EDOT), which is structurally related. The vicinal diamine functionality of thiophene-3,4-diamine allows for the creation of fused-ring monomers which, when polymerized, can lead to materials with low band gaps, high charge carrier mobility, and excellent stability. These properties are highly desirable for a range of organic electronic devices. researchgate.net

Key research applications include:

Organic Field-Effect Transistors (OFETs): Polymers derived from thiophene-3,4-diamine are investigated as semiconductor layers in OFETs. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of these materials make them suitable for use in the charge-transporting or emissive layers of OLEDs. researchgate.net

Organic Photovoltaics (OPVs): The ability to create low band-gap polymers makes these derivatives attractive as donor or acceptor materials in the active layer of organic solar cells. researchgate.net

Electrochemical Sensors: The compound can be used to prepare conductive polymers for applications in electrochemical sensing.

In Medicinal Chemistry: In the realm of drug discovery and medicinal chemistry, thiophene-containing compounds are recognized as "privileged scaffolds" due to their frequent appearance in approved drugs and their ability to interact with a wide range of biological targets. nih.gov The thiophene ring is often considered a bioisostere of the benzene ring, offering similar spatial characteristics but with different electronic properties that can be exploited to fine-tune a molecule's pharmacological profile. nih.govcognizancejournal.com

The thiophene-3,4-diamine scaffold is particularly useful for constructing rigid, polycyclic molecules that can fit into the binding sites of proteins. The fused heterocyclic systems generated from this diamine, such as thienopyrazines and thienopyrimidines, are core structures in compounds investigated for various therapeutic activities. Research has explored derivatives for their potential as:

Anti-inflammatory agents nih.gov

Anticancer agents numberanalytics.com

Antimicrobial compounds eprajournals.com

Anticonvulsants nih.gov

The synthetic versatility of the diamine allows medicinal chemists to systematically modify the periphery of the fused-ring system, enabling the exploration of structure-activity relationships (SAR) to optimize potency and other drug-like properties. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H7ClN2S |

|---|---|

Molecular Weight |

150.63 g/mol |

IUPAC Name |

thiophene-3,4-diamine;hydrochloride |

InChI |

InChI=1S/C4H6N2S.ClH/c5-3-1-7-2-4(3)6;/h1-2H,5-6H2;1H |

InChI Key |

JLQKEXTYAOKZTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CS1)N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Thiophene 3,4 Diamine Hydrochloride and Its Precursors

Established Pathways for the Synthesis of 3,4-Diaminothiophene (B2735483)

The synthesis of 3,4-diaminothiophene typically commences with a thiophene (B33073) ring that is appropriately substituted to facilitate the introduction of two amino groups at the 3 and 4 positions. A common and effective strategy involves the use of dinitrothiophene intermediates.

Reduction Strategies for Dinitrothiophene Intermediates

The conversion of 3,4-dinitrothiophene to 3,4-diaminothiophene is a critical reduction step. A variety of reducing agents and reaction conditions have been explored to achieve high yields and purity. Catalytic hydrogenation is a frequently employed method. For instance, the hydrogenation of a related compound, o-nitro-p-toluidine, to 3,4-diaminotoluene (B134574) has been successfully carried out using a nickel catalyst in an alcohol solvent at temperatures between 65-85°C and pressures of 1.0-4.0 MPa, achieving a high purity of 99.5% and a yield of 96-97%. google.com This process highlights the efficiency of catalytic reduction for producing diamino aromatics.

Another approach involves chemical reduction. While specific conditions for 3,4-dinitrothiophene are not detailed in the provided results, analogous reductions of other nitroaromatics often utilize reagents like tin(II) chloride in hydrochloric acid or iron powder in acidic media. The choice of reducing agent can be influenced by the presence of other functional groups on the thiophene ring to ensure selective reduction of the nitro groups.

Preparation of Substituted 3,4-Dinitrothiophenes

The synthesis of the 3,4-dinitrothiophene precursor is a key initial step. Direct nitration of thiophene often leads to a mixture of isomers, with the 2- and 5-positions being more reactive. Therefore, a common strategy involves starting with a pre-substituted thiophene to direct the nitration to the 3 and 4 positions.

For example, 2,5-dihalo-3,4-dinitrothiophenes are valuable intermediates. The synthesis can begin with the selective bromination of thiophene at the 2 and 5 positions using N-bromosuccinimide (NBS) in dimethylformamide (DMF). researchgate.net The resulting 2,5-dibromothiophene (B18171) is then nitrated using a mixture of concentrated nitric acid and sulfuric acid, sometimes with the addition of fuming sulfuric acid, to yield 2,5-dibromo-3,4-dinitrothiophene. researchgate.netsigmaaldrich.com This dinitro compound can then be used in further reactions, such as Stille coupling, to create more complex thiophene oligomers, with the nitro groups being subsequently reduced to amines. sigmaaldrich.com

The nitration of 2-alkylthiophenes has been studied using acetyl nitrate, which can lead to dinitro-substituted thiophenes. wustl.edu The reaction conditions, including the molar equivalents of the nitrating agent, play a crucial role in the outcome of the reaction. wustl.edu

Synthesis of Functionalized Thiophene-3,4-diamine Building Blocks

Once 3,4-diaminothiophene or its substituted derivatives are obtained, they serve as versatile building blocks for the synthesis of more complex molecules. The two adjacent amino groups can readily undergo condensation reactions with various electrophiles to form heterocyclic rings fused to the thiophene core.

For instance, the reaction of 3,4-diaminothiophene with α-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, leads to the formation of thieno[3,4-b]pyrazines. These fused heterocyclic systems are of interest in materials science.

Furthermore, functionalized thiophene-3,4-diamines can be prepared by carrying substituents through the synthetic sequence. For example, starting with a substituted 2,5-dibromothiophene allows for the introduction of various groups at these positions prior to nitration and reduction. This approach provides access to a wide range of functionalized thiophene-3,4-diamine building blocks, which are precursors for novel organic materials.

Considerations for Reaction Efficiency and Selectivity in Core Synthesis

Achieving high efficiency and selectivity is paramount in the synthesis of thiophene-3,4-diamine hydrochloride and its precursors. Several factors must be carefully controlled throughout the synthetic route.

Nitration Step: The regioselectivity of the nitration of the thiophene ring is a significant challenge. As mentioned, direct nitration is often unselective. The use of blocking groups at the 2 and 5 positions is a common and effective strategy to direct the incoming nitro groups to the 3 and 4 positions. The choice of nitrating agent and reaction conditions (temperature, solvent) is also critical to maximize the yield of the desired dinitro isomer and minimize the formation of byproducts. wustl.eduresearchgate.net

Reduction Step: The reduction of the dinitrothiophene intermediate must be efficient and selective. Catalytic hydrogenation often provides high yields and purity, but the catalyst and reaction conditions must be optimized to avoid over-reduction or side reactions. google.com For chemical reductions, the stoichiometry of the reducing agent and the reaction temperature are key parameters to control. The choice of reducing agent should also be compatible with other functional groups present in the molecule.

Purification: Each step of the synthesis requires careful purification to ensure the quality of the final product. Techniques such as recrystallization, chromatography, and distillation are commonly employed to isolate the desired compounds from reaction mixtures.

By carefully considering these factors, chemists can develop robust and efficient synthetic routes to thiophene-3,4-diamine hydrochloride and its derivatives, enabling their use in a wide range of applications.

Spectroscopic and Structural Elucidation of Thiophene 3,4 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For thiophene-3,4-diamine derivatives, ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the free base, 3,4-diaminothiophene (B2735483), the two protons on the thiophene (B33073) ring (H-2 and H-5) would be chemically equivalent and appear as a single signal. The protons of the two amino groups (-NH₂) would also give rise to a distinct signal. For substituted derivatives, the chemical shifts and coupling constants provide valuable structural information. For instance, in various substituted thiophenes, the aromatic protons typically resonate in the range of δ 6.5-8.0 ppm. researchgate.netresearchgate.net The amino group protons in aromatic amines often appear as broad singlets, with their chemical shift being sensitive to solvent and concentration. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms like sulfur and nitrogen appearing at different fields. compoundchem.com For thiophene itself, the carbon atoms resonate around δ 125 ppm. In substituted thiophenes, the carbons directly attached to the substituent (ipso-carbons) and those in the ortho, meta, and para positions experience shifts based on the substituent's electronic effects. oup.comstenutz.eu The carbons C3 and C4, bonded to nitrogen in thiophene-3,4-diamine, would be significantly shifted compared to the C2 and C5 carbons.

A complete assignment of ¹H and ¹³C NMR signals, often aided by two-dimensional NMR techniques like COSY, HSQC, and HMBC, is crucial for the unambiguous characterization of complex thiophene derivatives. nih.govresearchgate.netmdpi.com

Table 1: Predicted and Observed ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiophene Derivatives

| Compound/Fragment | Nucleus | Position | Predicted/Observed Chemical Shift (ppm) | Reference |

| Substituted Thiophenes | ¹H | Ring Protons | 6.5 - 8.0 | researchgate.net |

| 2-Substituted Thiophenes | ¹H | H-5 | Correlates with substituent electronegativity | oup.com |

| 3,4-Disubstituted Thiophenes | ¹H | H-2, H-5 | Dependent on electronic nature of substituents | |

| Aromatic Amines | ¹H | -NH₂ | Variable, broad signal | researchgate.net |

| Thiophene | ¹³C | C-2, C-5 | ~127 | |

| Thiophene | ¹³C | C-3, C-4 | ~125 | |

| Substituted Thiophenes | ¹³C | Ring Carbons | 110 - 160 | compoundchem.com |

| Carbonyl-substituted Thiophenes | ¹³C | C=O | 160 - 180 | compoundchem.com |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups. rsc.orgiosrjournals.org

For thiophene-3,4-diamine hydrochloride, the IR spectrum would exhibit characteristic bands for the amino groups (as ammonium (B1175870) salts), the thiophene ring, and C-H bonds.

N-H Vibrations : The primary amine groups (-NH₂) in the free base would show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. In the hydrochloride salt, these are replaced by broad and strong absorption bands for the ammonium ion (-NH₃⁺) between 2800-3200 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching vibrations for the thiophene ring are typically observed just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). globalresearchonline.net C-H in-plane and out-of-plane bending vibrations appear in the fingerprint region (1300-1000 cm⁻¹ and 1000-750 cm⁻¹, respectively). iosrjournals.org

Ring Vibrations : The C=C stretching vibrations within the thiophene ring usually appear in the 1650-1430 cm⁻¹ region. globalresearchonline.net The C-S stretching vibration is often found in the 850-600 cm⁻¹ range. iosrjournals.orgresearchgate.net

Raman spectroscopy provides complementary information. In molecules with a center of symmetry, vibrations that are Raman active may be IR inactive, and vice-versa. For non-centrosymmetric molecules like most thiophene derivatives, many vibrations are active in both IR and Raman spectroscopy. youtube.com Both techniques are powerful for confirming the presence of the key functional moieties in the target compound. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for Thiophene-3,4-diamine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3100 - 3000 | globalresearchonline.net |

| Amine N-H (free base) | Stretching | 3500 - 3300 | |

| Ammonium N-H (salt) | Stretching | 3200 - 2800 (broad) | |

| Aromatic C=C | Ring Stretching | 1650 - 1430 | globalresearchonline.net |

| C-H | In-plane bending | 1300 - 1000 | iosrjournals.org |

| C-H | Out-of-plane bending | 1000 - 750 | iosrjournals.org |

| C-S | Stretching | 850 - 600 | iosrjournals.orgresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org

For thiophene-3,4-diamine, the monoisotopic mass is 114.025 Da. nih.govchemspider.com Its dihydrochloride (B599025) salt has a molecular weight of approximately 187.09 g/mol . sigmaaldrich.comnih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) for the free base would be observed at m/z 114. For amines, the molecular ion peak is typically an odd number, consistent with the nitrogen rule. libretexts.org

The fragmentation of thiophene and its derivatives is well-studied. researchgate.netnih.govrsc.org Common fragmentation pathways for aromatic amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond). libretexts.orgmiamioh.edulibretexts.org For thiophene-3,4-diamine, fragmentation could involve the loss of small molecules like HCN or H₂N-C≡CH. The thiophene ring itself can fragment, with characteristic ions for thiophene appearing at m/z 84 (M⁺˙), m/z 58 ([C₂H₂S]⁺˙), and m/z 45 ([CHS]⁺). researchgate.netchemicalbook.com Analysis of these fragments helps to confirm the core structure of the molecule. acs.orgnih.gov

Table 3: Expected Mass Spectrometry Data for Thiophene-3,4-diamine

| Species | Value/Fragment | m/z | Comment | Reference |

| Thiophene-3,4-diamine (Free Base) | Molecular Ion (M⁺˙) | 114 | Corresponds to C₄H₆N₂S | nih.gov |

| Thiophene-3,4-diamine Dihydrochloride | Molecular Weight | 187.09 | C₄H₈Cl₂N₂S | sigmaaldrich.com |

| Thiophene Ring Fragment | [C₄H₄S]⁺˙ | 84 | Loss of two amino groups | chemicalbook.com |

| Thiophene Ring Fragment | [C₂H₂S]⁺˙ | 58 | Ring cleavage product | researchgate.net |

| Thiophene Ring Fragment | [CHS]⁺ | 45 | Ring cleavage product | chemicalbook.com |

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

While a crystal structure for thiophene-3,4-diamine hydrochloride specifically is not prominently reported, numerous studies on substituted thiophene derivatives provide insight into the geometry of the thiophene ring. nih.govnih.govrsc.orgacs.orgnih.gov For example, the crystal structure of 2,5-diamino-3,4-dicyanothiophene reveals a planar molecule where the C-S bond length is 1.750 Å, and the internal C-C bonds of the ring are 1.358 Å and 1.458 Å. nih.gov The C-N amine bond distance of 1.358 Å indicates some double-bond character due to resonance. nih.gov

In another example, the analysis of substituted 5-arylimino-1,3,4-thiadiazole derivatives, which contain a sulfur-heterocycle, provides detailed bond lengths and angles that confirm the ring geometry and the stereochemistry of substituents. mdpi.com Studies on various thiophene co-oligomers show that the molecules often pack in a characteristic herringbone structure. acs.org Such crystallographic data are invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are critical in the solid-state structure of amine salts like thiophene-3,4-diamine hydrochloride. nih.gov

Table 4: Representative Bond Lengths and Angles from X-ray Crystallography of a Thiophene Derivative (2,5-diamino-3,4-dicyanothiophene)

| Parameter | Atoms | Value | Reference |

| Bond Length | C—S | 1.750 (4) Å | nih.gov |

| Bond Length | C=C | 1.358 (5) Å | nih.gov |

| Bond Length | C—C | 1.458 (7) Å | nih.gov |

| Bond Length | C(ring)—C(cyano) | 1.422 (5) Å | nih.gov |

| Bond Length | C—N (amine) | 1.358 (5) Å | nih.gov |

| Bond Length | C≡N (cyano) | 1.149 (5) Å | nih.gov |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to study the electronic structure and reactivity of molecules. For thiophene-3,4-diamine, DFT calculations are instrumental in understanding its behavior in chemical reactions. These calculations can elucidate reaction mechanisms by mapping out the potential energy surface, identifying transition states, and determining the electronic properties that govern reactivity. nih.govnih.govdntb.gov.uawhiterose.ac.uk

While specific DFT studies on the reaction mechanisms of thiophene-3,4-diamine hydrochloride are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its reactivity. The amino groups at the 3 and 4 positions of the thiophene (B33073) ring are expected to significantly influence its electronic properties and, consequently, its role in chemical transformations.

Transition State Analysis and Reaction Pathway Mapping

A key application of DFT in studying reaction mechanisms is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. By mapping the entire reaction pathway, from reactants to products through the transition state, a detailed understanding of the reaction's feasibility and kinetics can be obtained. acs.orgmdpi.com

For thiophene-3,4-diamine, DFT could be used to model various reactions, such as electrophilic substitution on the thiophene ring or reactions involving the amino groups. The calculations would reveal the most favorable reaction pathways by comparing the energy barriers of different potential routes. For instance, in a potential cyclization reaction, DFT could predict the regioselectivity and stereoselectivity of the process. acs.org

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Reaction of a Thiophene Derivative

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |

| Pathway A | 15.2 | Kinetically favored |

| Pathway B | 25.8 | Kinetically disfavored |

This table represents hypothetical data to illustrate the type of information obtained from transition state analysis.

Electronic Structure Properties (e.g., HOMO-LUMO Energy Levels)

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity and photophysical properties. The HOMO-LUMO energy gap is a key indicator of a molecule's stability and its ability to participate in electronic transitions. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov

For thiophene-3,4-diamine, the electron-donating amino groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, these groups would have a smaller effect on the LUMO. This would result in a relatively small HOMO-LUMO gap, suggesting higher reactivity compared to unsubstituted thiophene. nih.gov DFT calculations can precisely quantify these energy levels.

Table 2: Representative HOMO-LUMO Energies for Substituted Thiophenes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene | -6.9 | -0.5 | 6.4 |

| 2-Aminothiophene | -5.8 | -0.3 | 5.5 |

| Thiophene-3,4-diamine (Predicted) | -5.2 | -0.2 | 5.0 |

Data for thiophene and 2-aminothiophene are representative values from computational studies. The values for thiophene-3,4-diamine are predicted based on the expected electronic effects of the amino groups.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme. nih.govnih.govrsc.orglibretexts.orgacs.orgnih.govorientjchem.orgresearchgate.netd-nb.infoacs.orgthieme-connect.de These methods are central to computer-aided drug design and can help to identify potential drug candidates and understand their mechanism of action at a molecular level.

For thiophene-3,4-diamine hydrochloride, molecular docking could be employed to explore its potential as a bioactive compound. The simulation would place the molecule into the binding site of a target protein and evaluate the strength and nature of the interactions.

Prediction of Binding Affinity and Interaction Modes

Molecular docking programs calculate a "docking score," which is an estimate of the binding affinity between the ligand and the target. A lower docking score generally indicates a more favorable binding interaction. Furthermore, these simulations provide a visual representation of the interaction modes, showing which amino acid residues in the protein are involved in hydrogen bonds, hydrophobic interactions, or other types of bonding with the ligand. nih.govrsc.org

Table 3: Example of Molecular Docking Results for a Thiophene-Based Inhibitor

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | Lys72, Glu91, Asp184 |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 |

This table presents example data to illustrate the output of a molecular docking study.

In Silico Prediction of Advanced Molecular Properties (e.g., Molecular Electrostatic Potential)

In silico methods allow for the prediction of a wide range of molecular properties without the need for laboratory experiments. One such important property is the Molecular Electrostatic Potential (MESP). The MESP is a map of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.orgrsc.orgresearchgate.netresearchgate.netacs.orgnih.gov This information is invaluable for predicting how a molecule will interact with other molecules, including biological targets and solvents. dntb.gov.uarsc.org

For thiophene-3,4-diamine, the MESP would show a region of negative electrostatic potential associated with the lone pair electrons of the sulfur atom and the nitrogen atoms of the amino groups. The hydrogen atoms of the amino groups would exhibit positive potential. This distribution of charge suggests that the nitrogen and sulfur atoms could act as hydrogen bond acceptors, while the amino hydrogens could act as hydrogen bond donors. The hydrochloride form would significantly alter the MESP, with the protonated amino groups creating large regions of positive potential.

Electrochemical Characterization and Polymerization Studies of Thiophene 3,4 Diamine Derivatives

Electropolymerization Mechanisms and Techniques

The formation of conductive polymer films from thiophene-3,4-diamine monomers is typically achieved through electropolymerization. This process involves the oxidation of the monomer at an electrode surface, leading to the formation of radical cations that subsequently couple to form polymer chains. Various electrochemical techniques are employed to initiate and control this polymerization, each offering unique advantages for studying the reaction kinetics and properties of the resulting polymer.

Cyclic voltammetry is a powerful and widely used technique to investigate the redox properties of thiophene-3,4-diamine derivatives and to monitor the electropolymerization process. yok.gov.tr By repeatedly scanning the potential of an electrode immersed in a solution containing the monomer, a polymer film can be gradually grown on the electrode surface. The resulting cyclic voltammogram provides valuable information about the oxidation potential of the monomer and the redox activity of the polymer.

For instance, studies on various thiophene-3,4-diamine based monomers have shown that the electrochemical oxidation, or p-doping, initiates at specific potentials. db-thueringen.de The cyclic voltammograms of these polymers typically exhibit reversible or quasi-reversible redox waves, indicating their ability to be switched between a neutral and an oxidized (doped) state. This switching is often accompanied by a distinct color change, a phenomenon known as electrochromism. yok.gov.tr The analysis of CV data allows for the determination of key electrochemical parameters such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are critical for designing materials for electronic devices like organic solar cells and organic thin-film transistors. researchgate.net

Table 1: Electrochemical Properties of Thiophene-3,4-diamine Based Polymers

| Polymer | Oxidation Onset Potential (V) | HOMO Level (eV) |

| P-1 | 0.58 | -5.01 |

| P-2 | 0.55 | -4.98 |

| P-3 | 0.50 | -4.93 |

| P-5 | 0.55 | -4.98 |

| P-6 | 0.45 | -4.88 |

This table presents a selection of electrochemical data for various polymers derived from thiophene-3,4-diamine, as determined from their cyclic voltammograms. db-thueringen.de

Besides cyclic voltammetry, potentiostatic and galvanostatic methods are also employed for the synthesis of poly(thiophene-3,4-diamine) films. yok.gov.tr

Potentiostatic Polymerization: In this technique, a constant potential is applied to the working electrode. This potential is chosen to be at or above the oxidation potential of the monomer, leading to a continuous and controlled polymerization process. This method is advantageous for growing films of a specific thickness.

Galvanostatic Polymerization: This approach involves maintaining a constant current flow through the electrochemical cell. The potential of the working electrode adjusts accordingly to sustain this current. This technique can be useful for achieving uniform polymer deposition over the entire electrode surface.

The choice between these methods depends on the desired properties of the polymer film, such as morphology, thickness, and conductivity.

To gain a deeper understanding of the initial stages of electropolymerization, in situ techniques like Electrochemical Scanning Tunneling Microscopy (EC-STM) can be utilized. EC-STM allows for the real-time visualization of the electrode surface at an atomic or molecular level while the electrochemical process is occurring. This powerful technique can provide insights into the adsorption of the thiophene-3,4-diamine monomer onto the electrode surface, the formation of the initial adlayer, and the subsequent growth of the polymer chains. While specific EC-STM studies on thiophene-3,4-diamine hydrochloride are not extensively detailed in the provided search results, the methodology is a key tool for studying the growth and electrochemistry of similar organic thin films. google.com

Electrical Conductivity and Charge Transfer Characteristics of Polythiophene Films

The electrical conductivity of polythiophene films derived from thiophene-3,4-diamine is a key parameter that determines their suitability for electronic applications. These polymers are typically semiconductors in their neutral state but can become highly conductive upon doping (oxidation or reduction). Doping introduces charge carriers (holes or electrons) into the polymer backbone, which can then move along the conjugated π-system. google.comgoogle.com

The charge transport in these materials occurs through a hopping mechanism, where charge carriers move between localized states. The efficiency of charge transport is influenced by factors such as the degree of conjugation, the packing of the polymer chains, and the presence of any structural defects. The introduction of different functional groups to the thiophene-3,4-diamine core can significantly impact the charge transfer characteristics of the resulting polymers.

Spectroelectrochemical Investigations of Optoelectronic Properties

Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Vis-NIR) to study the changes in the optical properties of a material as a function of its electrochemical state. yok.gov.tr For poly(thiophene-3,4-diamine) derivatives, this technique is invaluable for characterizing their optoelectronic properties.

By applying a potential to a polymer film and simultaneously measuring its absorption spectrum, it is possible to observe the evolution of electronic transitions. In the neutral state, the polymer typically shows a π-π* transition in the visible region. Upon oxidation (p-doping), this absorption band decreases in intensity, while new absorption bands appear at lower energies (in the near-infrared region), corresponding to the formation of polarons and bipolarons. These changes in the absorption spectrum are directly related to the changes in the electronic structure of the polymer upon doping. The analysis of spectroelectrochemical data allows for the determination of the band gap of the polymer, a crucial parameter for optoelectronic devices. yok.gov.tr

Electrochromic Phenomena in Derived Conjugated Polymers

Many conjugated polymers derived from thiophene-3,4-diamine exhibit electrochromism, meaning they change color in response to an applied electrical potential. yok.gov.tr This property arises from the changes in the electronic absorption spectra that occur during the redox switching of the polymer. As the polymer is oxidized or reduced, its electronic structure is altered, leading to a change in the wavelengths of light it absorbs and reflects.

The ability to fine-tune the color of the neutral and doped states of these polymers by modifying the chemical structure of the monomer makes them attractive for applications such as smart windows, displays, and sensors. The electrochromic performance of these materials is characterized by parameters such as the contrast ratio (the difference in absorbance between the colored and bleached states), the switching speed, and the coloration efficiency.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

Polymers derived from Thiophene-3,4-diamine are integral to the development of next-generation organic electronic devices. Their unique structures lead to desirable electronic properties that are exploited in transistors, light-emitting diodes, and solar cells.

Thiophene-3,4-diamine is a key precursor for synthesizing thieno[3,4-b]pyrazine-based conjugated polymers, which are effective semiconductors in Organic Thin Film Transistors (OTFTs). The condensation of the diamine with diketones forms the thienopyrazine acceptor unit, which, when copolymerized with various donor units, creates donor-acceptor polymers. This architecture is fundamental to achieving high charge carrier mobility.

Strategic side-chain engineering on these thienopyrazine-based polymers has been shown to significantly enhance performance. For instance, modifying the side chains on phenanthrene-based fused aromatic thienopyrazine polymers has led to a two-order-of-magnitude increase in charge carrier mobility. rsc.org These materials primarily exhibit p-type (hole-transporting) behavior. While the broader class of thiophene-based materials has been explored for n-channel (electron-transporting) field-effect transistors (FETs), specific research detailing the n-channel performance of polymers derived directly from unsubstituted Thiophene-3,4-diamine is not extensively documented.

| Polymer System | Application | Key Performance Metric |

| Phenanthrene-based fused aromatic thienopyrazine polymer | OTFT (p-type) | Hole Carrier Mobility: up to 0.012 cm²/Vs rsc.org |

Thieno[3,4-b]pyrazine (B1257052) derivatives, synthesized from Thiophene-3,4-diamine, are utilized as emissive materials in Organic Light-Emitting Diodes (OLEDs), particularly for creating red light emitters. These materials are notable for their large Stokes shifts, which can exceed 250 nm. researchgate.net By incorporating bulky dendritic structures around the thieno[3,4-b]pyrazine core, researchers have developed solution-processable, non-doped emissive layers. researchgate.net

When these dendritic molecules, featuring arylamino or carbazolyl surface groups to aid in hole transport, are used as the non-doped emitting layer in a solution-processed (spin-coated) OLED, they can achieve saturated red emission. The performance of these devices demonstrates the potential of Thiophene-3,4-diamine-derived materials in display technologies. researchgate.net

| Material | Device Structure | Performance Metrics |

| Dendritic thieno-[3,4-b]-pyrazine with arylamino/carbazolyl surface groups (N-DTP, C-DTP) | Solution-processed, non-doped OLED | Brightness: 1020 cd/m² Luminous Efficiency: 0.6 cd/A researchgate.net |

In the field of perovskite solar cells (PSCs), hole transport materials (HTMs) are critical for efficiently extracting and transporting positive charge carriers from the perovskite absorber layer. Thiophene-based compounds are widely investigated for this purpose due to their excellent electrochemical and photophysical properties. sciopen.com The general strategy involves creating donor-π-acceptor or donor-acceptor-donor structures where thiophene (B33073) units often form part of the conjugated π-bridge or the core. nih.govnih.gov

While Thiophene-3,4-diamine serves as a foundational building block for various conjugated systems, specific studies demonstrating its direct use as a precursor for HTMs in high-efficiency perovskite solar cells are not prominent. The research literature on HTMs for PSCs tends to focus on more complex, often fused, thiophene derivatives to ensure the requisite energy level alignment, high hole mobility, and stability for optimal device performance. sciopen.comresearchgate.net

Thermoelectric Materials Development

Thermoelectric materials can convert heat energy into electrical energy, a property characterized by the thermoelectric figure of merit (ZT). Conducting polymers are promising candidates for flexible and large-area thermoelectric applications due to their low intrinsic thermal conductivity. diva-portal.org Thiophene-based polymers, most notably poly(3,4-ethylenedioxythiophene) (PEDOT), are leaders in this field. diva-portal.orgresearchgate.net

Conjugated Polymers with Tunable Photophysical Properties (Absorption and Fluorescence)

The most significant application of Thiophene-3,4-diamine hydrochloride is as a monomer for synthesizing conjugated polymers with highly tunable properties. The condensation reaction between 3,4-diaminothiophene (B2735483) and various 1,2-diones is a powerful method for creating a wide range of thieno[3,4-b]pyrazine-based polymers. researchgate.netrsc.org

This synthetic versatility allows for precise control over the polymer's electronic structure. By selecting different diketone reactants or by copolymerizing the resulting thienopyrazine monomer with other aromatic units (donors), the photophysical properties—such as light absorption and fluorescence—can be finely tuned. rsc.org A key feature of these polymers is their characteristically low electronic band gap, which means they can absorb light at longer wavelengths, often extending into the near-infrared region. This tunability makes them valuable for applications requiring specific light interactions, such as in photovoltaics and photodetectors. researchgate.netrsc.org

| Polymer Type | Synthetic Strategy | Tunable Property | Resulting Feature |

| Thieno[3,4-b]pyrazine-based polymers | Condensation of 3,4-diaminothiophene with various 1,2-diones. | Electronic Band Gap | Low band gaps, often < 1.5 eV. researchgate.net |

| Donor-Acceptor Copolymers | Copolymerization of thienopyrazine (acceptor) with other aromatic units (donors). | Absorption/Fluorescence Spectra | Tunable optical properties across the visible and near-infrared spectrum. rsc.org |

Sensor and Biosensor Development Utilizing Thiophene 3,4 Diamine Derivatives

Chemosensors for Metal Ion Detection (e.g., Fe³⁺, Fe²⁺, Cu²⁺)

Derivatives of thiophene (B33073) are extensively used in creating chemosensors for detecting various metal ions, which are significant environmental pollutants. researchgate.net The development of colorimetric and fluorometric sensors is a major area of research due to their high selectivity, rapid response, and sensitivity. researchgate.netresearchgate.net

Schiff base ligands derived from thiophene are particularly effective for metal ion detection. For instance, a sensor synthesized from 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbohydrazide demonstrated potential for metal ion sensing applications. nih.gov Another Schiff base, 1-(2-thiophenylimino)-4-(N-dimethyl)benzene, has been shown to act as a colorimetric chemosensor for multiple metal ions, including Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺. mdpi.com Similarly, a different thiophene-based Schiff base ligand was developed as a colorimetric chemosensor for the detection of Fe²⁺ and Fe³⁺ ions, showing a distinct color change from yellow to brown and brownish-red, respectively. researchgate.net This sensor exhibited a 1:2 complexation stoichiometry with the iron ions. researchgate.net

Thiophene-appended benzothiazole (B30560) compounds have also been synthesized for the selective detection of metal ions like Cu²⁺. nih.govacs.org One such ligand, upon the addition of Cu²⁺, showed an immediate color change from colorless to yellow, which was confirmed by UV-vis absorbance studies. nih.gov The interaction involves the formation of a metal complex, leading to a metal-mediated intramolecular charge transfer (ICT). nih.gov

Table 1: Performance of Thiophene-Based Chemosensors for Metal Ion Detection

| Sensor/Ligand | Target Ion(s) | Detection Method | Key Findings | Detection Limit (LOD) | Reference |

|---|---|---|---|---|---|

| Thiophene-based Schiff base (TS) | Al³⁺, Zn²⁺ | Colorimetric & Fluorescent | Simultaneous detection with significant fluorescence enhancement. | 3.7 x 10⁻⁹ M (Al³⁺), 3.0 x 10⁻⁸ M (Zn²⁺) | nih.gov |

| 1-(2-thiophenylimino)-4-(N-dimethyl)benzene (SL1) | Fe³⁺, Fe²⁺, Cr³⁺, Hg²⁺ | Colorimetric | Naked-eye detection with distinct color changes for each ion. | 10⁻⁵ M | mdpi.com |

| Thiophene-based Schiff base (L) | Fe²⁺, Fe³⁺ | Colorimetric | Rapid color change from yellow to brown (Fe²⁺) and brownish-red (Fe³⁺). Reversible with EDTA. | 0.45 µM (Fe²⁺), 0.68 µM (Fe³⁺) | researchgate.net |

| Thiophene hydrazide derivative (TSB) | Cu²⁺, Al³⁺ | Colorimetric (Cu²⁺) & Fluorescent (Al³⁺) | Dual-functional sensor with high selectivity and sensitivity. | 46.5 nM (Cu²⁺), 32.7 nM (Al³⁺) | researchgate.net |

Ratiometric fluorescence sensing is an advanced detection method that offers more reliable and pronounced results compared to intensity-based measurements. nih.govnih.gov This technique measures the ratio of fluorescence intensities at two different emission bands, which helps to nullify distortions from external environmental factors. nih.gov

A novel fluorescent probe featuring a conjugated thiophene unit as the fluorophore and a benzothiazole as the recognition unit has been developed for the ratiometric detection of cadmium (Cd²⁺). nih.govacs.org Upon the addition of Cd²⁺, this probe exhibits a ratiometric increase in a new emission band at 552 nm with a concurrent decrease in the band at 496 nm. nih.gov This ratiometric response (F₅₅₂/F₄₉₆) increases proportionally with the concentration of the metal ion, allowing for precise quantification. nih.gov The detection limit for Cd²⁺ using this method was found to be an outstanding 2.25 nM. nih.gov The development of such sensors is significant as thiophene compounds typically have low fluorescent quantum yields due to the heavy atom effect of sulfur, which promotes non-radiative processes. nih.gov Overcoming this challenge allows for the creation of highly sensitive ratiometric probes. nih.gov

Colorimetric sensors provide a straightforward and cost-effective method for ion detection, often allowing for naked-eye analysis. researchgate.netmdpi.com These sensors rely on a visible color change upon interaction with the target analyte. mdpi.com

A prominent strategy involves using Schiff base ligands derived from thiophene. researchgate.netmdpi.com For example, the ligand 1-(2-thiophenylimino)-4-(N-dimethyl)benzene (SL1) in a DMF solution changes color from light yellow to light brown in the presence of Fe²⁺ and Fe³⁺, to purple with Cr³⁺, and to indigo (B80030) blue with Hg²⁺. mdpi.com These distinct color changes enable the simultaneous detection and differentiation of multiple metal ions. mdpi.commdpi.com The sensing mechanism is based on the coordination of the metal ion with the azomethine (>C=N-) and thiol (-SH) moieties of the Schiff base, forming a colored metal complex. mdpi.com

Another effective approach utilizes test paper strips prepared from thiophene-based chemosensors. researchgate.net A sensor for Fe²⁺ and Fe³⁺ was successfully incorporated into test strips, enabling the visual detection of these ions at room temperature, demonstrating a practical application for on-site analysis. researchgate.net Thiol-rich nanoframes have also been developed as novel colorimetric sensors that exhibit highly specific color responses to various heavy metal ions, facilitating their easy detection and differentiation. rsc.org

Anion Sensing Applications (e.g., I⁻)

Thiophene derivatives are also effective in the design of chemosensors for anion detection. researchgate.net The interaction between iodine and thiophene rings has been a subject of study, particularly in the context of dye-sensitized solar cells, where such binding can be performance-degrading. rsc.orgrsc.org However, this specific interaction can be harnessed for sensing applications.

Research indicates that iodine (I₂) binds more strongly to thiophene-based dyes compared to their furan-based counterparts. rsc.orgrsc.org This stronger halogen bonding event between the sulfur atom of the thiophene ring and iodine can be detected through spectroscopic methods. rsc.org For instance, UV-Vis studies show broader and shifted absorption peaks for thiophene dyes in the presence of I₂ on TiO₂ films, suggesting a significant interaction. rsc.org This principle can be applied to develop sensors for iodide (I⁻) ions, as the equilibrium between I⁻ and I₂ is well-established in relevant chemical systems. While direct sensing of I⁻ by a simple thiophene-3,4-diamine derivative is less documented in these specific search results, the strong affinity of the thiophene moiety for iodine provides a clear pathway for the design of such sensors. rsc.orgrsc.org Other types of anion receptors, often incorporating urea (B33335) or thiourea (B124793) groups, can detect anions like fluoride (B91410), acetate, and dihydrogen phosphate (B84403) through hydrogen bonding and deprotonation, leading to a colorimetric response. nih.gov

Fabrication of Bioreceptor Immobilization Platforms for Electrochemical Biosensors

Electrochemical biosensors are powerful analytical devices that combine a biological recognition element (bioreceptor) with an electrochemical transducer. nih.gov Thiophene derivatives, particularly conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), play a vital role in the fabrication of these sensors by providing a stable and biocompatible platform for immobilizing bioreceptors, such as enzymes. nih.govmdpi.com

The immobilization of enzymes onto the electrode surface is a critical step in biosensor construction. mdpi.com A common method involves physical adsorption, where materials like PEDOT, often combined with other nanomaterials, create a porous, high-surface-area structure conducive to enzyme attachment. mdpi.commdpi.com For example, glucose oxidase (GOx) has been successfully immobilized on a composite nanomaterial of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), titanium carbide (Ti₃C₂), and graphene quantum dots (GQD). mdpi.com This composite material enhances the electrochemical behavior and provides a stable matrix for the enzyme. mdpi.com

Another approach involves modifying screen-printed carbon electrodes (SPCEs) to enhance their performance. nih.gov An electrochemical biosensor for 3-hydroxybutyrate (B1226725) was developed by modifying an SPCE with reduced graphene oxide (rGO) and using thionine (B1682319) as a redox mediator. nih.gov The enzyme, 3-HBDH, was then cast onto the modified surface. nih.gov Such platforms facilitate efficient electron transfer, which is crucial for the sensitivity of the biosensor. nih.gov The development of these platforms is essential for creating portable, rapid, and low-cost point-of-care diagnostic devices. researchgate.netpsu.edu

Biological Activity and Medicinal Chemistry Research on Thiophene 3,4 Diamine Derivatives in Vitro Studies

Anticancer Potential and Mechanisms of Action

Thiophene (B33073) derivatives have emerged as a significant class of compounds in the search for new anticancer agents. uts.edu.au Their mechanism of action often involves the inhibition of key enzymes and proteins that are crucial for the growth and proliferation of cancer cells.

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and its mutation, EGFRT790M, is a common cause of resistance to treatment. uts.edu.aunih.gov Several thiophene-based derivatives have been investigated for their ability to inhibit both the wild-type (EGFRWT) and the resistant mutant form of the enzyme.

In one study, a series of thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized and evaluated for their inhibitory activity. nih.gov One of the most potent compounds, compound 2, demonstrated an IC₅₀ value of 0.28 µM against EGFRWT, which was more effective than the standard drug erlotinib (B232) (IC₅₀ = 0.32 µM). nih.gov The same compound also showed significant activity against the EGFRT790M mutant, with an IC₅₀ of 5.02 µM, making it over four times more potent than gefitinib (B1684475) (IC₅₀ = 21.44 µM). nih.gov Other derivatives in this series also exhibited strong inhibitory effects on both forms of the enzyme. nih.gov

Another study focused on trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives. nih.gov Compound 16e from this series displayed impressive EGFR kinase inhibition with an IC₅₀ value of 94.44 ± 2.22 nM. nih.gov Additionally, a series of thiophene-bipyrimidine derivatives were designed as EGFR inhibitors, with some showing promising activity. drpress.org The development of dual EGFR/HER2 inhibitors based on a thiophene scaffold has also been a focus of research, with compound 21a showing potent inhibition of both EGFR (IC₅₀ = 0.47 nM) and HER2 (IC₅₀ = 0.14 nM). mdpi.com

Table 1: EGFR Inhibition Data for Selected Thiophene Derivatives

| Compound | EGFRWT IC₅₀ (µM) | EGFRT790M IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 2 | 0.28 | 5.02 | nih.gov |

| Compound 1 | 0.29 | - | nih.gov |

| Compound 3 | 0.29 | - | nih.gov |

| Erlotinib (control) | 0.32 | - | nih.gov |

| Gefitinib (control) | - | 21.44 | nih.gov |

| Compound 16e | 0.094 | - | nih.gov |

| Compound 21a | 0.00047 | - | mdpi.com |

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

The anticancer potential of thiophene derivatives has been further evaluated through cytotoxicity assays on various cancer cell lines.

A study on thieno[2,3-b]thiophene (B1266192) derivatives revealed that several compounds were more active than the standard drug erlotinib against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. nih.gov Notably, compound 2 was 4.42 and 4.12 times more potent than erlotinib in MCF-7 and A549 cells, respectively. nih.gov Another study investigated thiophene derivatives in MCF-7 cells, finding that all tested compounds reduced cell viability, with one compound, SB-200, showing a better selectivity index than doxorubicin. nih.gov

Trisubstituted thiophene-3-carboxamide selenide derivatives also demonstrated significant antiproliferative activity. nih.gov Compound 16e showed IC₅₀ values of less than 9 µM against A549, HCT116 (colon cancer), and MCF-7 cell lines, with the lowest value of 3.20 ± 0.12 µM in the HCT116 cell line. nih.gov Furthermore, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, BU17, was identified as a potent compound with broad-spectrum antitumor activity against several cancer cell lines, including A549. nih.gov

Table 2: Cytotoxicity of Thiophene Derivatives on Cancer Cell Lines

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 2 | MCF-7 | More potent than Erlotinib | nih.gov |

| Compound 2 | A549 | More potent than Erlotinib | nih.gov |

| SB-200 | MCF-7 | <30 | nih.gov |

| Compound 16e | HCT-116 | 3.20 ± 0.12 | nih.gov |

| Compound 16e | A549 | < 9 | nih.gov |

| Compound 16e | MCF-7 | < 9 | nih.gov |

| BZ02 (2-iodobenzamide) | A549 | 6.10 | nih.gov |

| BZA09 (benzylamine) | A549 | 2.73 | nih.gov |

IC₅₀ values represent the concentration that inhibits 50% of cell growth.

Antimicrobial and Antitubercular Activities

The thiophene scaffold is a key component in many compounds with potent antimicrobial properties, active against a range of bacterial and fungal pathogens. nih.govnih.gov

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the survival of Mycobacterium tuberculosis, making it a prime target for new antitubercular drugs. researchgate.netnih.govnih.gov Thiophene-arylamide compounds have been developed as noncovalent inhibitors of DprE1. nih.govnih.gov

A series of novel thiophene-arylamide compounds demonstrated potent activity against both drug-susceptible and drug-resistant tuberculosis strains, with Minimum Inhibitory Concentrations (MIC) as low as 0.02-0.12 µg/mL. nih.gov These compounds also effectively inhibited the DprE1 enzyme, with IC₅₀ values in the range of 0.2-0.9 µg/mL. nih.gov The lead compounds from this study, such as 23j , 24f , 25a , and 25b , showed promising results for further development. nih.gov

Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity. nih.govnih.gov In a study of novel armed thiophene derivatives, compound 7 was found to be more potent than the standard antibiotic gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Several other derivatives in this study also showed activity against various bacterial and fungal species. nih.gov

Another study focused on thiophene derivatives with activity against drug-resistant Gram-negative bacteria. frontiersin.org Thiophene 4 showed significant activity against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MIC values of 8 and 32 mg/L, respectively. frontiersin.org The compound was found to have a bactericidal effect and increased the membrane permeability of the bacteria. frontiersin.org

The antifungal potential of thiophene derivatives has also been explored, with some compounds showing promising activity against various fungal strains. nih.govwjpmr.com

Anti-Inflammatory Properties

Thiophene derivatives are recognized as privileged structures in the design of new anti-inflammatory agents. nih.govnih.gov Their mechanisms of action often involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

Several studies have highlighted the anti-inflammatory potential of thiophene-based compounds. For instance, a thiophene derivative, compound 4 , was shown to reduce inflammation in an in vivo model by blocking mast cell degranulation and inhibiting the 5-LOX enzyme. nih.gov Another study reported that thiophenic derivatives 16 and 17 exhibited anti-inflammatory activity comparable to diclofenac (B195802) in a paw edema model. nih.gov

The presence of certain functional groups, such as amines, amides, esters, and methyl or methoxy (B1213986) groups, on the thiophene ring appears to be important for their anti-inflammatory activity. nih.govnih.gov For example, a thiophene derivative with various aromatic rings, compound 8 , showed a better anti-inflammatory response than salicylic (B10762653) acid in vitro, likely by reducing the expression of pro-inflammatory genes like TNF-α and IL-6. nih.gov

Modulation of Inflammatory Cytokines and Gene Expression

Thiophene derivatives have demonstrated notable capabilities in modulating the expression of key inflammatory signaling molecules. Research into 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which share the core aminothiophene structure, has shown that these compounds can act as activators of the nuclear factor erythroid 2-related factor 2 (NRF2). nih.gov The activation of NRF2 is a critical cellular defense mechanism against oxidative stress and inflammation.

The upregulation of NRF2 by these thiophene derivatives has been shown to negatively control the NF-κB signaling pathway, a central mediator of inflammatory responses. nih.gov This, in turn, leads to the suppression of genes that encode for pro-inflammatory proteins. For instance, studies have reported that NRF2 activation can prevent the lipopolysaccharide (LPS)-induced transcription of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β). nih.gov

Further in vitro studies on methoxy-substituted thiophene derivatives have corroborated these findings. When tested on THP-1 monocytes stimulated with LPS, a specific derivative was found to negatively regulate the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8) at a concentration of 10 µM. mdpi.com This modulation of cytokine expression is linked to the inhibition of the ERK, p38, and NF-ĸB signaling pathways. mdpi.com

One study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives demonstrated that compounds 3a and 3b upregulated the gene expression of NQO1 and HO-1 by 3-fold, while compound 2a showed a 2-fold upregulation. nih.gov This highlights the potential of these derivatives in modulating gene expression related to the anti-inflammatory response.

Table 1: Effect of Tetrahydrobenzo[b]thiophene Derivatives on Nitric Oxide (NO) Production and KEAP1-NRF2 Interaction

| Compound | NO Inhibition (%) at 50 µM | KEAP1-NRF2 Interaction Inhibition (%) |

|---|---|---|

| 2a | 78.04 ± 2.86 | 64.98 ± 7.01 |

| 3a | 87.07 ± 1.22 | 82.07 ± 3.06 |

| 3b | 80.39 ± 5.89 | 74.83 ± 8.71 |

| Sulforaphane (10 µM) | 91.57 | Not Reported |

Data sourced from a study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives in LPS-induced RAW 264.7 cells. nih.gov

Enzyme Inhibition Studies (e.g., 5-Lipoxygenase)

The anti-inflammatory properties of thiophene derivatives also extend to the inhibition of key enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LO). The 5-LO enzyme is responsible for the initial steps in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. nih.gov

A class of N-(5-substituted) thiophene-2-alkylsulfonamides has been identified as potent inhibitors of 5-LO. nih.gov These compounds demonstrated dose-dependent inhibition of the enzyme, with IC₅₀ values ranging from 20-100 nM in a rat basophilic leukemia (RBL-1) cell homogenate assay. nih.gov One particular compound, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide (4k) , exhibited submicromolar IC₅₀ values in both RBL-1 and human peripheral blood leukocyte (PBL) whole-cell assays. nih.gov

In a separate study, a series of simple heteroaryl-substituted catechols were investigated for their 5-LO inhibitory activity. nih.gov Among these, 2-(3,4-dihydroxyphenyl)benzo[b]thiophene (6d) , a benzo-fused thiophene derivative, was found to be a highly potent inhibitor of human 5-LO. nih.gov This compound displayed an IC₅₀ of 20 nM in cell-free assays and 60 nM in cell-based assays. nih.gov The inhibition was determined to be reversible and not primarily mediated by antioxidant or radical scavenging activities. nih.gov

Table 2: 5-Lipoxygenase Inhibitory Activity of Selected Thiophene Derivatives

| Compound | Assay Type | IC₅₀ |

|---|---|---|

| N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide (4k) | RBL-1 Cell Homogenate | 20-100 nM |

| N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide (4k) | RBL-1 and Human PBL Whole Cell | Submicromolar |

| 2-(3,4-dihydroxyphenyl)benzo[b]thiophene (6d) | Cell-Free (Human 5-LO) | 20 nM |

| 2-(3,4-dihydroxyphenyl)benzo[b]thiophene (6d) | Cell-Based (Human 5-LO) | 60 nM |

Data compiled from studies on N-(5-substituted) thiophene-2-alkylsulfonamides and heteroaryl-substituted catechols. nih.govnih.gov

Antioxidant Activity Profiles

Several in vitro studies have highlighted the antioxidant potential of thiophene-3,4-diamine derivatives, particularly those with a thieno[2,3-b]thiophene fused ring system. The antioxidant capacity of these compounds is often evaluated using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

In one study, a series of novel derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) were synthesized and evaluated for their antioxidant activity. acs.orgnih.gov The ABTS method measures the ability of an antioxidant to scavenge the long-lived ABTS radical cation. The results showed that several of the synthesized compounds exhibited significant radical scavenging activity. acs.org

Table 3: Antioxidant Activity of 3,4-Diaminothieno[2,3-b]thiophene Derivatives by ABTS Method

| Compound | Radical Scavenging Activity Inhibition (%) |

|---|---|

| Compound 1 | 39-49 |

| Compound 2 | 78 |

| Compound 3 | 64 |

| Compound 4 | 39-49 |

| Compound 5 | 70 |

| Compound 6 | 39-49 |

| Compound 7 | 39-49 |

Data represents the percentage of radical scavenging activity inhibited for the tested compounds. acs.org

The study identified compounds 2 , 3 , and 5 as having the highest antioxidant activity, with compound 2 showing a particularly strong radical scavenging inhibition of 78%. acs.org Compounds 1 , 4 , 6 , and 7 demonstrated moderate antioxidant activity. acs.org This indicates that the thieno[2,3-b]thiophene core, which is derived from the fusion of two thiophene rings, is a promising scaffold for the development of novel antioxidant agents.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalyst Systems for Sustainable Synthesis

The development of environmentally friendly and efficient synthetic routes for thiophene (B33073) derivatives is a key area of ongoing research. Future efforts concerning thiophene-3,4-diamine hydrochloride will likely focus on novel catalyst systems that promote sustainability.

Current synthetic strategies for thiophene rings often rely on metal-mediated reactions, utilizing catalysts based on palladium, copper, and rhodium. nih.govorganic-chemistry.org While effective, these methods can present challenges related to metal toxicity, cost, and the need for harsh reaction conditions. nih.gov A significant future direction will be the exploration of metal-free catalytic systems. nih.gov These approaches, which may employ organocatalysts or leverage the inherent reactivity of starting materials under specific conditions, align with the principles of green chemistry by minimizing metal waste. nih.gov

| Catalyst System Type | Potential Advantages for Thiophene-3,4-diamine hydrochloride Synthesis | Key Research Focus |

| Metal-Free Catalysts | Reduced toxicity, lower cost, alignment with green chemistry principles. nih.gov | Development of efficient organocatalysts and catalyst-free reaction conditions. nih.gov |

| Multicomponent Reaction (MCR) Catalysts | Increased efficiency, reduced waste, single-step synthesis from simple precursors. nih.gov | Design of catalysts for regioselective synthesis of 3,4-disubstituted thiophenes. mdpi.comresearchgate.net |

| Palladium-based Catalysts | High efficiency in C-H arylation for creating thiophene derivatives. organic-chemistry.org | Development of phosphine-free catalysts and optimization for lower catalyst loading. organic-chemistry.org |

| Copper-based Catalysts | Effective in tandem S-alkenylation reactions to form the thiophene ring. organic-chemistry.org | Exploration of various copper ligands for improved regioselectivity and functional group tolerance. nih.gov |

Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes involved in the polymerization and modification of thiophene-3,4-diamine hydrochloride is essential for controlling the properties of the resulting materials. Future research will increasingly rely on advanced in situ characterization techniques to monitor these processes in real-time.

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for studying the electropolymerization of thiophene derivatives. dtic.miljept.de CV allows for the real-time monitoring of redox processes and the formation of polymer films on electrode surfaces. jept.de Future studies will likely combine CV with other techniques, such as spectroelectrochemistry (UV-Vis and FT-IR spectroscopy coupled with electrochemistry), to gain a more comprehensive understanding of the electronic and structural changes occurring during polymerization. jept.demdpi.com This will enable researchers to correlate the electrochemical behavior with the optical and vibrational properties of the growing polymer chain.

Furthermore, techniques like electrochemical impedance spectroscopy (EIS) can provide valuable insights into the capacitive properties and interfacial charge transfer kinetics of materials derived from thiophene-3,4-diamine hydrochloride. researchgate.net The application of in situ atomic force microscopy (AFM) and scanning tunneling microscopy (STM) will allow for the direct visualization of polymer growth and morphology at the nanoscale, providing crucial information on how synthesis parameters influence the final material structure.

Integration into Hybrid Organic-Inorganic Nanomaterials

The integration of thiophene-3,4-diamine hydrochloride into hybrid organic-inorganic nanomaterials represents a promising avenue for creating multifunctional materials with synergistic properties. uh.edursc.org The thiophene moiety provides a conjugated backbone suitable for electronic applications, while the diamine groups can act as versatile ligands for coordinating with inorganic nanoparticles. uh.edursc.orgdntb.gov.ua

Future research will explore the use of thiophene-3,4-diamine hydrochloride as a capping agent or surfactant for the synthesis of metal nanoparticles (e.g., gold, silver) and semiconductor quantum dots (e.g., CdSe). uh.edursc.org The diamine groups can bind to the surface of these nanocrystals, providing stability and enabling their dispersion in various solvents. uh.edursc.org The resulting hybrid materials could exhibit interesting photophysical properties, such as energy transfer and photoinduced charge transfer between the organic and inorganic components, making them suitable for applications in photovoltaics, photocatalysis, and sensing. uh.edursc.org

Moreover, the electropolymerization of thiophene-3,4-diamine hydrochloride in the presence of inorganic nanomaterials could lead to the formation of nanocomposite films with enhanced mechanical, thermal, and electronic properties. uh.edu The ability to tailor the interface between the organic polymer and the inorganic nanoparticles will be critical for optimizing the performance of these hybrid materials. acs.org

High-Throughput Screening and Combinatorial Chemistry Approaches

The vast chemical space that can be explored by modifying the thiophene-3,4-diamine hydrochloride scaffold necessitates the use of high-throughput screening (HTS) and combinatorial chemistry approaches to accelerate the discovery of new materials with desired properties. youtube.com

Future research will likely involve the creation of libraries of thiophene-based polymers and small molecules derived from thiophene-3,4-diamine hydrochloride. nih.gov These libraries can be generated by systematically varying the substituents on the thiophene ring or by copolymerizing the diamine with a diverse range of monomers. biopacificmip.org HTS techniques can then be employed to rapidly screen these libraries for specific properties, such as electrical conductivity, optical absorption, fluorescence, or binding affinity to target molecules. nih.govrsc.org

For instance, Förster Resonance Energy Transfer (FRET)-based assays could be used to screen for polymers that exhibit strong interactions with specific proteins, which is relevant for the development of biosensors and drug delivery systems. nih.gov The data generated from HTS can be used to establish structure-property relationships, which can in turn guide the rational design of new and improved materials. youtube.com The automation of polymerization and characterization processes will be key to the successful implementation of these high-throughput workflows. rsc.org

Computational Design of Targeted Derivatives with Enhanced Properties

Computational modeling and simulation are becoming increasingly indispensable tools in materials science for predicting the properties of new compounds and guiding experimental efforts. researchgate.net In the context of thiophene-3,4-diamine hydrochloride, computational design will play a crucial role in developing targeted derivatives with enhanced properties for specific applications.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to investigate the geometric, electronic, and optical properties of novel thiophene-3,4-diamine hydrochloride derivatives. researchgate.net These calculations can predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and the absorption spectra, which are crucial for applications in organic electronics. researchgate.net

Molecular dynamics (MD) simulations can be employed to study the self-assembly and morphology of polymers derived from thiophene-3,4-diamine hydrochloride, providing insights into how molecular structure influences macroscopic properties. By computationally screening virtual libraries of compounds, researchers can identify promising candidates for synthesis, thereby saving significant time and resources. researchgate.net This in silico approach, combined with experimental validation, will accelerate the development of next-generation materials based on the thiophene-3,4-diamine hydrochloride scaffold.

Q & A

Q. What are the established synthetic routes for Thiophene-3,4-diamine hydrochloride, and what are the critical reaction parameters?

Thiophene-3,4-diamine hydrochloride is synthesized via functionalization of the thiophene ring. Key steps include nitration, reduction, and subsequent hydrochlorination. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) significantly influence yield and purity. For example, analogous diamine syntheses employ tetrahydrofuran (THF) as a solvent and triethylamine (Et3N) to neutralize byproducts, with reaction progress monitored via thin-layer chromatography (TLC) .

| Reaction Parameter | Typical Conditions | Impact on Yield |

|---|---|---|

| Solvent | THF, ethanol, or aqueous HCl | Polar solvents enhance solubility |

| Temperature | Room temperature to 110°C | Higher temps accelerate side reactions |

| Catalyst | Palladium on carbon (reduction step) | Critical for nitro-group reduction |

Q. How is Thiophene-3,4-diamine hydrochloride characterized structurally?

Structural confirmation relies on spectroscopic and chromatographic methods:

- <sup>1</sup>H/</sup>13</sup>C NMR : Peaks at δ ~6.5–7.0 ppm (thiophene protons) and δ ~3.0–4.0 ppm (amine protons) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 114.166 (C4H6N2S) .

- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. What methodological strategies address contradictory solubility data for Thiophene-3,4-diamine hydrochloride in different solvents?

Solubility discrepancies arise from solvent polarity, pH, and temperature variations. Systematic testing in buffered solutions (pH 1–12) and polar aprotic solvents (e.g., DMSO, DMF) is recommended. For instance, stability studies in aqueous HCl (pH < 2) show enhanced solubility due to protonation of amine groups, while neutral pH reduces solubility .

| Solvent | Solubility (mg/mL) | pH Dependency |

|---|---|---|

| Water (pH 1.5) | 25–30 | High |

| Ethanol | 15–20 | Moderate |

| DMSO | 40–45 | Low |

Q. How can researchers optimize reaction yields in the presence of competing side reactions?

Competing reactions (e.g., oxidation of amine groups or thiophene ring degradation) are mitigated by:

- Inert Atmosphere : Use of nitrogen/argon to prevent oxidation .

- Low-Temperature Phases : Gradual heating during reduction steps to control exothermicity .

- Catalyst Screening : Testing Pd/C vs. Raney Ni for selective nitro-group reduction .

Q. What advanced techniques validate the biological activity of Thiophene-3,4-diamine derivatives?

- Surface Plasmon Resonance (SPR) : Measures binding affinity to target proteins (e.g., kinases or receptors) .

- Radiolabeled Ligand Assays : Quantifies receptor occupancy using <sup>3</sup>H- or <sup>14</sup>C-labeled analogs .